

Spectroscopic Characterization of Azepan-4-one: A Technical Guide

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Compound of Interest

Compound Name: Azepan-4-one

Cat. No.: B024970

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Introduction

Azepan-4-one, a seven-membered heterocyclic ketone, serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectroscopic data. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Azepan-4-one**. Detailed experimental protocols are presented to aid researchers in obtaining and interpreting this crucial analytical data.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **Azepan-4-one** based on its chemical structure and general principles of spectroscopy.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Azepan-4-one**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.0 - 3.2	Triplet	2H	H-5
~ 2.8 - 3.0	Triplet	2H	H-3
~ 2.5 - 2.7	Triplet	2H	H-7
~ 1.8 - 2.0	Multiplet	2H	H-6
~ 1.6 - 1.8	Singlet (broad)	1H	N-H
~ 1.5 - 1.7	Multiplet	2H	H-2

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0 ppm. The solvent used can influence these values.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Azepan-4-one**

Chemical Shift (δ , ppm)	Assignment
~ 208 - 212	C=O (C-4)
~ 45 - 50	C-5
~ 40 - 45	C-3
~ 35 - 40	C-7
~ 25 - 30	C-6
~ 20 - 25	C-2

Note: Proton-decoupled spectra are assumed. The carbonyl carbon signal is typically found significantly downfield.[1]

Table 3: Infrared (IR) Spectroscopy Data for **Azepan-4-one**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~ 3300 - 3400	Medium, Broad	N-H Stretch
~ 2850 - 3000	Strong	C-H Stretch (Aliphatic)
~ 1715	Strong	C=O Stretch (Ketone)[2]
~ 1450 - 1470	Medium	C-H Bend (Scissoring)
~ 1250 - 1350	Medium - Strong	C-N Stretch

Note: The carbonyl (C=O) stretch is a characteristic and strong absorption for ketones.[2] For cyclic ketones, ring strain can affect the exact wavenumber.[1][3]

Table 4: Mass Spectrometry (MS) Data for **Azepan-4-one**

m/z	Proposed Fragment
113	[M] ⁺ (Molecular Ion)
85	[M - CO] ⁺
84	[M - CH ₂ NH] ⁺
56	[M - CO - C ₂ H ₅] ⁺
43	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺

Note: The molecular formula for **Azepan-4-one** is C₆H₁₁NO, with a molecular weight of approximately 113.16 g/mol.[4][5] The fragmentation pattern is predicted based on typical cleavage for cyclic ketones and amines, such as alpha-cleavage.[1][6][7]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **Azepan-4-one** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[8]
- Instrument Setup:
 - Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.[8]
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity and sharp signals.[8]
- Data Acquisition:
 - ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. An adequate number of scans should be co-added to obtain a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the carbon spectrum. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.[8]
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of solid or liquid **Azepan-4-one** directly onto the ATR crystal.
 - Apply pressure using the ATR press arm to ensure good contact between the sample and the crystal.^[9]
- Instrument Setup:
 - Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
 - Perform a background scan with a clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.^[9]
- Data Acquisition:
 - Acquire the IR spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.^[9]
- Data Processing:
 - The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

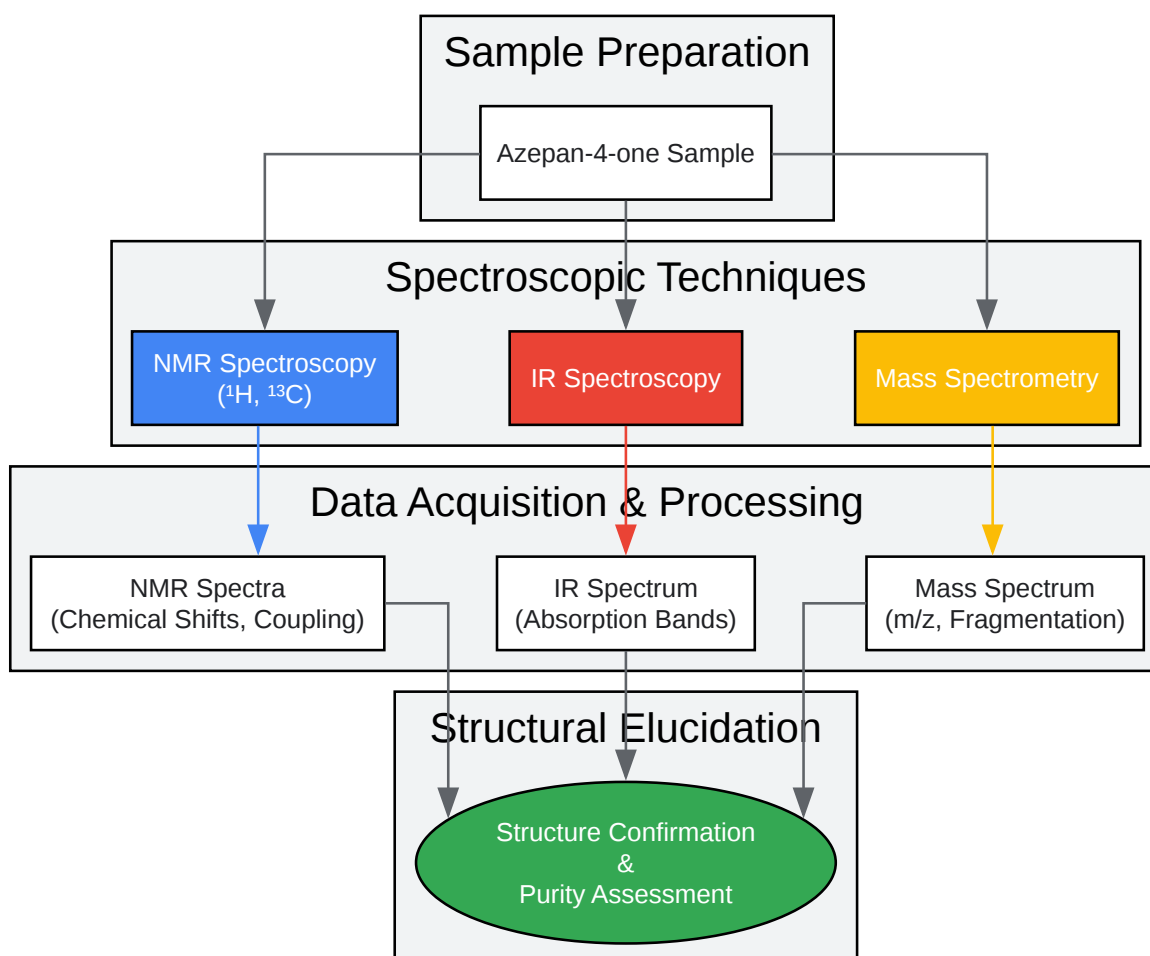
- Sample Preparation:
 - Prepare a dilute solution of **Azepan-4-one** in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - For techniques like Electrospray Ionization (ESI), the sample is introduced directly into the ion source.

- Instrument Setup:
 - The mass spectrometer can be operated in various ionization modes, such as ESI or Electron Ionization (EI). ESI is a soft ionization technique that often preserves the molecular ion, while EI is a higher-energy method that results in more extensive fragmentation.
 - The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition:
 - Acquire the mass spectrum over a suitable m/z range to include the molecular ion and expected fragments.
 - For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific parent ion is selected and fragmented to produce a daughter ion spectrum.
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to deduce the structure of the molecule. The fragments observed can provide information about the different functional groups and their connectivity.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Azepan-4-one**.

Workflow for Spectroscopic Analysis of Azepan-4-one



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Workflow for the spectroscopic analysis of a chemical compound.

This comprehensive guide provides the foundational spectroscopic information and experimental protocols necessary for the analysis of **Azepan-4-one**. The presented data and methodologies are essential for researchers in the fields of chemistry and drug development for the accurate identification and characterization of this important heterocyclic compound.

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